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molecular formula C9H10N2O2S B8683476 4-(2-Cyanoethyl)benzene-1-sulfonamide CAS No. 88961-77-7

4-(2-Cyanoethyl)benzene-1-sulfonamide

Cat. No. B8683476
M. Wt: 210.26 g/mol
InChI Key: QTYYFUAWZZWHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166218

Procedure details

For the preparation of the amine starting material of Example 24, p-aminosulfonylbenzaldehyde was reacted with diethyl cyanomethylphosphonate/sodium hydride in tetrahydrofuran to give 1-cyano-2-(4-aminosulfonylphenyl)-ethane which was hydrogenated in methanol with Raney-cobalt as the catalyst to give 3-(4-aminosulfonylphenyl)-propylamine.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl cyanomethylphosphonate sodium hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[C:13]([CH2:15]P(=O)(OCC)OCC)#[N:14].[H-].[Na+]>O1CCCC1>[C:13]([CH2:15][CH2:9][C:8]1[CH:11]=[CH:12][C:5]([S:2]([NH2:1])(=[O:4])=[O:3])=[CH:6][CH:7]=1)#[N:14] |f:1.2.3|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NS(=O)(=O)C1=CC=C(C=O)C=C1
Step Two
Name
diethyl cyanomethylphosphonate sodium hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O.[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCC1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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